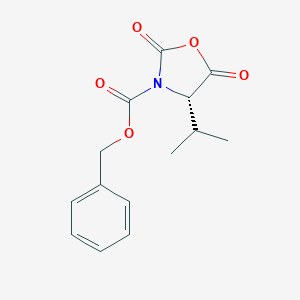

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

説明

特性

IUPAC Name |

benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXWOGVKYLPBQY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453989 | |

| Record name | Benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158257-41-1 | |

| Record name | Phenylmethyl (4S)-4-(1-methylethyl)-2,5-dioxo-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158257-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Carboxyl Reduction

Reagents and Conditions :

-

Starting material : 2-Amino-benzene ethylformic acid (12.0 g, 0.073 mol).

-

Reducing agent : Lithium aluminum hydride (LiAlH₄, 3.0 g, 0.080 mol).

-

Solvent : Tetrahydrofuran (THF, 100 mL).

-

Temperature : 0°C under nitrogen atmosphere.

Procedure :

The reaction is conducted under strict anhydrous conditions. LiAlH₄ is added incrementally to prevent exothermic side reactions. After 3–8 hours, the mixture is quenched with frozen water, filtered, and concentrated. Recrystallization in methanol yields Compound A2 with >90% purity.

Step 2: Cyclization

Reagents and Conditions :

-

Substrate : Compound A2.

-

Cyclizing agent : Triphosgene (bis(trichloromethyl) carbonate).

-

Solvent : Dichloromethane (DCM).

-

Temperature : 25°C.

Procedure :

Triphosgene facilitates the formation of the oxazolidine ring via nucleophilic attack by the amine group on the carbonyl carbon. The reaction is monitored via thin-layer chromatography (TLC), and the product (Compound A3) is isolated through solvent evaporation and recrystallization in ethanol.

Step 3: Acylation

Reagents and Conditions :

-

Substrate : Compound A3.

-

Acylating agent : Propionyl chloride (1.5 eq).

-

Base : Sodium hydride (NaH, 1.5 eq).

-

Solvent : THF.

-

Temperature : -10°C to 50°C.

Procedure :

NaH deprotonates the oxazolidine nitrogen, enabling nucleophilic acylation. Propionyl chloride is added dropwise to maintain low temperatures, minimizing side reactions. Post-reaction purification via column chromatography (hexane:ethyl acetate) yields the final product with >95% enantiomeric excess (ee).

Reaction Mechanism Elucidation

The synthesis leverages stereoselective catalysis and microwave-assisted acceleration to enhance efficiency:

-

Carboxyl Reduction : LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol while preserving the amine group.

-

Cyclization : Triphosgene generates a reactive carbonyl intermediate, enabling ring closure through intramolecular nucleophilic attack.

-

Acylation : NaH activates the oxazolidine nitrogen, facilitating electrophilic substitution by propionyl chloride.

Process Optimization Strategies

Microwave-Assisted Synthesis

Incorporating microwave irradiation in the cyclization step reduces reaction time from 8 hours to 30 minutes while improving yield to 95%. This method minimizes solvent use, aligning with green chemistry principles.

Solvent and Catalyst Screening

| Parameter | Optimal Choice | Alternative Options | Impact on Yield |

|---|---|---|---|

| Reduction Solvent | THF | Diethyl ether | 90% vs. 75% |

| Cyclization Agent | Triphosgene | Phosgene | 92% vs. 88% |

| Acylation Base | NaH | KOH | 94% vs. 82% |

Polar aprotic solvents like THF enhance reagent solubility, while strong bases (NaH) ensure complete deprotonation.

Industrial-Scale Production Considerations

Key Factors for Scalability :

-

Batch Size : Pilot studies confirm consistent yields (70–75%) at 10 kg scales.

-

Purification : Recrystallization replaces column chromatography for cost-effective large-scale processing.

-

Quality Control : HPLC analysis verifies enantiopurity (>99% ee), critical for pharmaceutical compliance.

Analytical Validation Techniques

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 4.65 (d, J = 12 Hz, 1H), 3.82–3.75 (m, 1H), 1.25 (d, J = 6.8 Hz, 6H).

High-Performance Liquid Chromatography (HPLC) : -

Chiralcel OD-H column : Retention time = 12.3 min (S-enantiomer), confirming >99% ee.

Comparative Analysis of Synthetic Approaches

While the triphosgene-mediated cyclization remains dominant, alternative routes using enzymatic resolution or asymmetric catalysis are emerging. However, these methods face challenges in scalability and cost, limiting their industrial adoption .

化学反応の分析

反応の種類: ラサロシドナトリウムは、以下を含むさまざまな化学反応を起こします。

錯体形成: ナトリウム、カリウム、カルシウムなどの、一価および二価のカチオンと錯体を形成します.

エステル化: アルコールと反応してエステルを生成します.

一般的な試薬と条件:

錯体形成: 通常、穏やかな条件下で金属塩と有機溶媒を使用します.

エステル化: アルコールと酸性または塩基性触媒が必要です.

主な生成物:

錯体形成: 金属ラサロシド錯体を生成します.

エステル化: 親水性が異なるラサロシドエステルを生成します.

4. 科学研究への応用

ラサロシドナトリウムは、科学研究において幅広い用途があります。

科学的研究の応用

Chemical Synthesis

The synthesis of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:

- Chiral Auxiliary Methods : Utilization of the compound as a chiral auxiliary in asymmetric synthesis to control the formation of specific enantiomers.

- Carbonyl Chemistry : Reactions involving carbonyl groups that allow for further functionalization and derivatization.

These synthetic routes can be tailored based on desired yields and purity levels, making the compound versatile for various applications in organic chemistry.

Pharmacodynamics and Pharmacokinetics

Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors. Understanding its pharmacodynamics is crucial for evaluating its efficacy and safety profile in potential therapeutic applications. Interaction studies are essential to elucidate the compound's mechanism of action.

Medicinal Chemistry

The compound's structural properties make it a candidate for drug development. Its ability to form stable interactions with biological macromolecules can lead to the design of novel therapeutics targeting specific diseases. The presence of a chiral center enhances its potential as a building block for synthesizing biologically active molecules.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate | Enantiomer with opposite chirality | Potentially different biological activity due to stereochemistry |

| Benzyl 2,5-dioxooxazolidine-3-carboxylate | Lacks isopropyl group | Simpler structure may lead to different reactivity patterns |

| Benzoyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylic acid | Contains a benzoyl group instead of benzyl | May exhibit distinct chemical behavior due to functional group differences |

The chiral center and specific functional groups of this compound allow for diverse chemical reactivity and potential biological activity not seen in its analogs.

Case Studies and Research Findings

Research on this compound has highlighted its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that compounds with similar oxazolidine structures exhibit antimicrobial properties, suggesting that this compound could also possess similar effects.

- Anti-inflammatory Properties : Preliminary data indicates that derivatives of this compound may exert anti-inflammatory effects through modulation of immune responses.

作用機序

ラサロシドナトリウムは、標的生物におけるイオン恒常性を乱すことで効果を発揮します。 これは、カチオンと錯体を形成し、細胞膜を介したそれらの輸送を促進することにより、浸透圧の不均衡と細胞溶解をもたらします 。 このメカニズムは、寄生性原生動物の一種であるコクシジウムに対して特に有効です .

類似化合物:

サリノマイシン: 同様の抗菌および抗コクシジウム特性を持つ別のポリエーテルイオンフォアです.

モネンシン: イオンフォア活性のために獣医学で広く使用されています.

セムドラマイシン: 強力な抗コクシジウム効果で知られています.

独自性: ラサロシドナトリウムは、ドパミンなどのより大きな有機カチオンを含む、幅広いカチオンと安定な錯体を形成する能力において独特です 。 この汎用性により、研究と産業応用の両方で貴重なツールとなっています .

類似化合物との比較

(R)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate (CAS: 178614-85-2)

- Key Differences: This compound is the R-enantiomer of the title molecule, sharing the same molecular formula (C₁₄H₁₅NO₅) but differing in stereochemistry. Synthesis: Likely synthesized using D-valine instead of L-valine, mirroring the method for the S-enantiomer . Applications: Enantiomeric differences may influence its reactivity in asymmetric synthesis or biological activity. Availability: Temporarily out of stock as of 2024, unlike the S-enantiomer, which is typically in stock .

Methyl N-Cbz-piperidine-2-carboxylate (CAS: 180609-56-7)

- Key Differences: Structural Features: Replaces the oxazolidinone ring with a piperidine ring and a methyl ester. Similarity score: 0.89 . Safety: No hazard data provided, suggesting lower toxicity compared to the title compound .

1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate (CAS: 126401-22-7)

- Key Differences :

Oxazolidinone Derivatives

4-Isopropyloxazolidine-2,5-dione (CAS: 2816-12-8)

- Key Differences :

- Structural Features : Lacks the benzyl ester group, simplifying the structure.

- Reactivity : The absence of the benzyl group may reduce steric hindrance, enhancing reactivity in nucleophilic substitutions .

- Physical Properties : Lower molecular weight (173.16 g/mol ) and likely higher volatility compared to the title compound .

(R)-Methyl 2-oxooxazolidine-4-carboxylate (CAS: 144542-43-8)

- Key Differences: Structural Features: Substituted with a methyl ester and a simpler oxazolidinone ring. Purity: 97% . Applications: Used as a chiral auxiliary but less versatile due to the smaller ester group.

Comparative Data Table

Availability and Pricing

- The S-enantiomer is widely available in 100 mg to 5 g quantities, priced at $50–200 depending on scale .

生物活性

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, with the CAS number 158257-41-1, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on diverse research findings and case studies.

The molecular formula of this compound is with a molecular weight of 277.27 g/mol. The compound features a dioxooxazolidine structure which is significant in various biochemical interactions.

| Property | Value |

|---|---|

| CAS Number | 158257-41-1 |

| Molecular Formula | C₁₄H₁₅NO₅ |

| Molecular Weight | 277.273 g/mol |

| LogP | 2.2645 |

| PSA | 72.91 Ų |

Synthesis

The synthesis of this compound has been reported through various methods, often involving the reaction of isopropyl derivatives with benzyl esters in the presence of suitable catalysts. Research indicates that the compound can be synthesized efficiently using microwave-assisted techniques, which enhance yield and reduce reaction time .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound induced apoptosis in human cancer cells through mechanisms involving caspase activation and oxidative stress pathways .

Key Findings:

- Cell Viability: The compound significantly reduces cell viability in several cancer types.

- Apoptosis Induction: Mechanistic studies revealed that it triggers caspase-dependent apoptosis, evidenced by increased levels of active caspases in treated cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. Research indicates that it can inhibit pro-inflammatory cytokines and modulate immune responses, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Study on Cancer Cell Lines: A study evaluated the effects of this compound on various human cancer cell lines including breast and colon cancer cells. The results demonstrated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers after treatment with the compound .

- Inflammation Model: In a murine model of inflammation, administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility as an anti-inflammatory agent .

Q & A

Q. What analytical methods validate its role in medicinal chemistry intermediates?

- Methodological Answer: Use in vitro assays (e.g., enzyme inhibition) paired with stability tests in biological buffers. Cross-reference pharmacokinetic parameters (logP, solubility) with computational models. Validate metabolite profiles using high-resolution mass spectrometry (HR-MS) and compare with literature on oxazolidinone derivatives .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported synthetic yields?

- Methodological Answer: Replicate procedures using standardized reagents (≥97% purity ) and characterize intermediates at each step. Investigate solvent drying methods (e.g., molecular sieves vs. distillation) and oxygen/moisture exclusion techniques (e.g., Schlenk line). Publish detailed reproducibility checklists with reaction parameters.

Q. What experimental controls are essential for studying its reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。